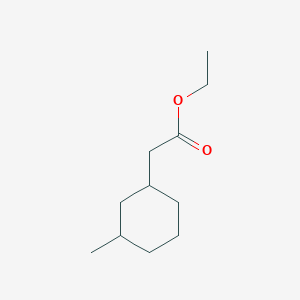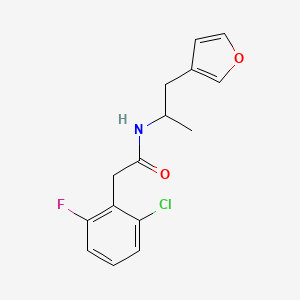![molecular formula C22H21ClN6O3 B2890176 N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1251582-09-8](/img/structure/B2890176.png)
N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a sulfonyl group, and an acetamide group. It also contains a fluorophenyl group, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, the sulfonyl group, and the acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring might participate in reactions with nucleophiles or electrophiles, and the sulfonyl group might be involved in substitution or elimination reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Research has been conducted on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming for use as antimicrobial agents. These compounds, through various synthetic pathways, have shown promising results in vitro for both antibacterial and antifungal activities. Such studies highlight the compound's potential in developing new antimicrobial agents, contributing significantly to the fight against resistant microbial strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anti-tumor Activities
Further investigations have focused on the compound's derivatives for anti-tumor activities. The synthesis of novel isoxazole compounds and their preliminary biological activity tests have demonstrated that some derivatives exhibit better anti-tumor activities, indicating a potential pathway for developing new cancer therapies (Qi Hao-fei, 2011).
Enzyme Inhibition for Therapeutic Application
In another domain, the compound's derivatives have been synthesized and evaluated as α-glucosidase and acetylcholinesterase inhibitors. This research holds significant implications for treating diseases such as diabetes and Alzheimer's, showcasing the compound's versatility in therapeutic applications (Abbasi et al., 2019).
Drug Metabolism and Pharmacokinetics
Studies have also explored the compound's role in drug metabolism and pharmacokinetics, offering insights into its metabolic stability and potential for enhanced therapeutic efficacy. Such research is crucial for drug development, ensuring that new therapeutic agents have favorable pharmacokinetic properties for clinical use (Humphreys et al., 2003).
Cytotoxic Activities
Research into the cytotoxic activity of novel sulfonamide derivatives has revealed potent effects against cancer cell lines, suggesting another avenue for the compound's application in oncology. The identification of compounds with significant cytotoxicity against cancer cells underscores the potential for developing new cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-14-7-10-27(11-8-14)18(30)13-29-22(31)28-9-3-6-17(20(28)25-29)21-24-19(26-32-21)15-4-2-5-16(23)12-15/h2-6,9,12,14H,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAZTJLULOHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


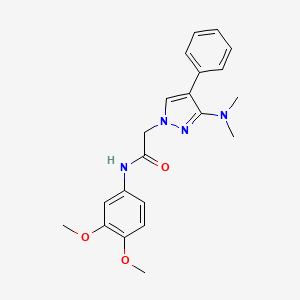
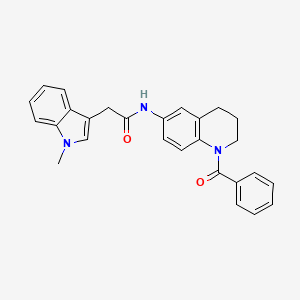


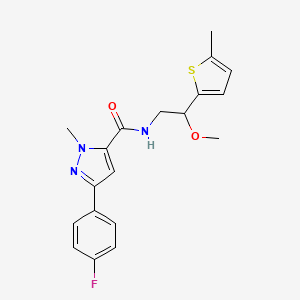
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)


![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)

